molecular formula C16H23N3O3S B11240019 N-(3-methylbutyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(3-methylbutyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11240019
M. Wt: 337.4 g/mol
InChI Key: JUDBUOUJLGYDPW-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide: is an organic compound belonging to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are characterized by their aromatic heterocyclic structure, which includes a benzothiadiazine ring system with two sulfur-oxygen (S=O) bonds at the 1-position .

Properties

Molecular Formula

C16H23N3O3S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-methylbutyl)-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C16H23N3O3S/c1-4-9-19-11-18-23(21,22)15-10-13(5-6-14(15)19)16(20)17-8-7-12(2)3/h5-6,10-12H,4,7-9H2,1-3H3,(H,17,20)

InChI Key

JUDBUOUJLGYDPW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCCC(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-methylbutyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . This method is known for its operational simplicity and high yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-methylbutyl)-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other 1,2,4-benzothiadiazine-1,1-dioxides, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.

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